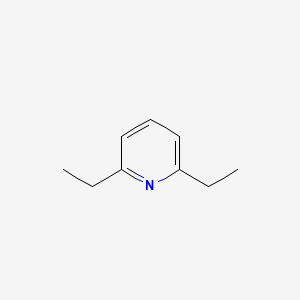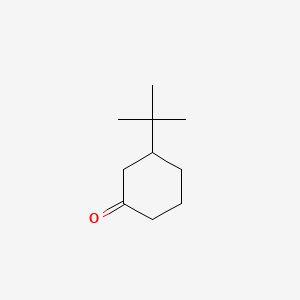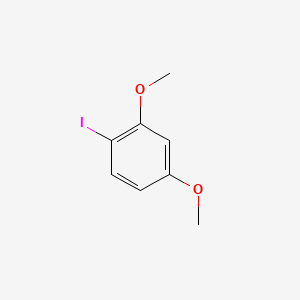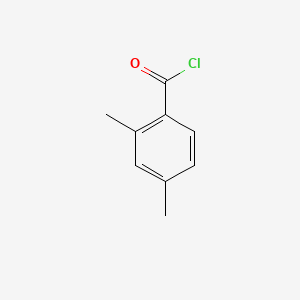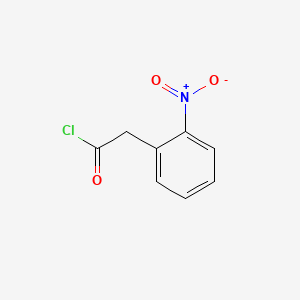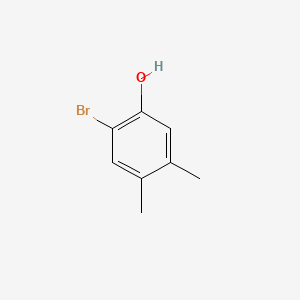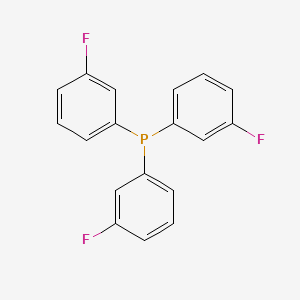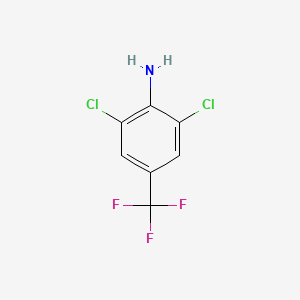
2,4,5-Tribromotoluene
Overview
Description
2,4,5-Tribromotoluene is an organic compound with the molecular formula C7H5Br3. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions. This compound is known for its use in various chemical reactions and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromotoluene can be synthesized through the bromination of toluene. The process involves the reaction of toluene with bromine in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like 1,2-dibromomethane at a controlled temperature of around 25°C. The reaction mixture is then treated with sodium hydrogen sulfite and water to complete the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include various substituted toluenes.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include less brominated toluenes.
Scientific Research Applications
2,4,5-Tribromotoluene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,5-Tribromotoluene involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
- 2,4,6-Tribromotoluene
- 2,4-Dibromotoluene
- 2,5-Dibromotoluene
- 2,4,5-Trichlorophenol
- 2,4,5-Tribromoimidazole
Comparison: 2,4,5-Tribromotoluene is unique due to the specific positions of the bromine atoms on the benzene ring, which influence its reactivity and the types of reactions it can undergo. Compared to 2,4,6-Tribromotoluene, the 2,4,5 isomer has different steric and electronic properties, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1,2,4-tribromo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZJNNUPNNBCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186447 | |
| Record name | 2,4,5-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-88-4 | |
| Record name | 2,4,5-Tribromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIBROMOTOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,5-Tribromotoluene interact with OH radicals in the atmosphere, and what are the environmental implications?
A: The research paper [] investigates the reaction mechanism of this compound with OH radicals using computational chemistry methods. The study reveals that the reaction primarily proceeds through an OH radical addition pathway, forming an adduct. While the specific environmental fate of these adducts is not discussed in the paper, understanding the rate constant of this reaction provides valuable data for atmospheric modeling. This allows researchers to better predict the lifetime and long-range transport potential of this compound in the environment.
Q2: How does the molecular structure of this compound influence its reactivity with OH radicals compared to other polybromobenzenes?
A: The research utilizes Quantitative Structure-Activity Relationship (QSAR) analysis to correlate the molecular structure of this compound and other polybromobenzenes with their reactivity towards OH radicals []. The presence and position of bromine substituents on the aromatic ring influence the electron density distribution, impacting the reaction rate. The study found that this compound, with its specific substitution pattern, exhibits a rate constant of 1.69 × 10−12 cm3 molecule−1 s−1 at 298 K, which is higher than some but lower than other polybromobenzenes investigated in the study. This information helps in understanding how structural variations within this class of compounds can impact their atmospheric degradation processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
